3-[(4-Chlorobenzyl)thio]-1-propanamine
Description
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Structure
3D Structure
Properties
IUPAC Name |
3-[(4-chlorophenyl)methylsulfanyl]propan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14ClNS/c11-10-4-2-9(3-5-10)8-13-7-1-6-12/h2-5H,1,6-8,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLZAXBPULVTQSP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CSCCCN)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClNS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20545382 | |
| Record name | 3-{[(4-Chlorophenyl)methyl]sulfanyl}propan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20545382 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
99177-74-9 | |
| Record name | 3-{[(4-Chlorophenyl)methyl]sulfanyl}propan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20545382 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Spectroscopic Characterization and Computational Chemical Analysis of 3 4 Chlorobenzyl Thio 1 Propanamine
Advanced Spectroscopic Techniques for Structural Elucidation
Advanced spectroscopic methods are indispensable for the unambiguous determination of a molecule's constitution, connectivity, and stereochemistry.
High-resolution mass spectrometry (HRMS) is a critical tool for confirming the elemental composition of a compound by providing a highly accurate mass measurement of the molecular ion. For 3-[(4-Chlorobenzyl)thio]-1-propanamine (C10H14ClNS), the theoretical exact mass can be calculated. An experimentally determined mass that is within a few parts per million (ppm) of the theoretical value provides strong evidence for the proposed molecular formula.
Electron ionization (EI) would likely lead to extensive fragmentation. The primary fragmentation pathway for aromatic thioethers often involves cleavage of the C-S bonds. rsc.org A key fragmentation for this molecule would be the cleavage of the benzylic C-S bond, which would be expected to produce a stable 4-chlorobenzyl cation (m/z 125). Another significant fragmentation pathway involves the cleavage of the C-C bond alpha to the nitrogen atom in the propanamine side chain, a common fragmentation for amines. libretexts.orgmiamioh.edu
Table 1: Predicted High-Resolution Mass Spectrometry Data for C10H14ClNS
| Fragment Ion | Predicted m/z | Description |
|---|---|---|
| [M]+ | 215.0563 | Molecular Ion |
| [C7H6Cl]+ | 125.0158 | 4-Chlorobenzyl cation (from benzylic C-S cleavage) |
Note: The data in this table is predictive and based on established fragmentation patterns for similar chemical moieties.
Multi-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy, including techniques like Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC), is essential for establishing the precise connectivity of atoms within a molecule. columbia.edulibretexts.orgnih.gov
HSQC experiments would reveal direct one-bond correlations between protons and the carbon atoms they are attached to. This would allow for the unambiguous assignment of protons to their corresponding carbons in the 4-chlorobenzyl ring and the propanamine chain. columbia.edu
HMBC experiments are crucial for identifying longer-range (typically 2-3 bond) correlations between protons and carbons. columbia.edu Key HMBC correlations for this compound would include:
Correlations from the benzylic protons to the carbons of the chlorophenyl ring and to the first carbon of the propyl chain (via the sulfur atom).
Correlations between the protons on one carbon of the propyl chain to the adjacent carbons, confirming the linear -CH2-CH2-CH2- arrangement.
Correlations from the protons on the carbon adjacent to the nitrogen to the other carbons in the propyl chain.
These correlations, taken together, would allow for the complete assembly of the molecular structure piece by piece.
Table 2: Predicted 1H and 13C NMR Chemical Shifts and Key HMBC Correlations
| Position | Predicted δH (ppm) | Predicted δC (ppm) | Key HMBC Correlations (from H at this position) |
|---|---|---|---|
| Benzylic CH2 | ~3.7 | ~35 | C(ipso-Aryl), C(ortho-Aryl), C1' |
| C1' (S-CH2) | ~2.6 | ~32 | C2', Benzylic C |
| C2' (CH2) | ~1.8 | ~30 | C1', C3' |
| C3' (CH2-N) | ~2.8 | ~40 | C2' |
| Aryl CH (ortho to Cl) | ~7.3 | ~130 | C(ipso-Aryl), C(meta-Aryl), Benzylic C |
Note: Chemical shifts are estimates based on analogous structures and may vary depending on solvent and other experimental conditions.
Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, provides valuable information about the functional groups present in a molecule. nih.govresearchgate.net Each functional group has characteristic vibrational modes that appear at specific frequencies.
For this compound, key expected vibrational bands would include:
N-H stretching: Primary amines typically show two bands in the 3300-3500 cm-1 region corresponding to symmetric and asymmetric stretching vibrations. aip.org
C-H stretching: Aromatic C-H stretches appear above 3000 cm-1, while aliphatic C-H stretches are found just below 3000 cm-1.
N-H bending: The scissoring vibration of the -NH2 group is typically observed in the 1590-1650 cm-1 region. aip.org
Aromatic C=C stretching: These vibrations give rise to several bands in the 1450-1600 cm-1 region.
C-N stretching: This vibration for aliphatic amines is usually found in the 1020-1250 cm-1 range. aip.org
C-S stretching: Thioether C-S stretching vibrations are typically weak and appear in the 600-800 cm-1 region.
C-Cl stretching: The C-Cl stretch for an aromatic chloride is expected in the 1000-1100 cm-1 region, though it can be coupled with other modes.
Table 3: Predicted Characteristic Vibrational Frequencies
| Vibrational Mode | Predicted Frequency Range (cm-1) | Technique |
|---|---|---|
| N-H Asymmetric & Symmetric Stretch | 3300 - 3500 | IR, Raman |
| Aromatic C-H Stretch | 3000 - 3100 | IR, Raman |
| Aliphatic C-H Stretch | 2850 - 2960 | IR, Raman |
| N-H Bend (Scissoring) | 1590 - 1650 | IR |
| Aromatic C=C Stretch | 1450 - 1600 | IR, Raman |
| C-N Stretch | 1020 - 1250 | IR |
| C-Cl Stretch | 1000 - 1100 | IR, Raman |
Note: These are predicted frequency ranges and the exact position and intensity of the bands can be influenced by the molecular environment and physical state of the sample.
Quantum Chemical Calculations and Theoretical Modeling
Quantum chemical calculations provide deep insights into the electronic structure and reactivity of molecules, complementing experimental data.
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. mdpi.commdpi.com By solving the Kohn-Sham equations, DFT can be used to optimize the molecular geometry and calculate various electronic properties. For this compound, DFT calculations, often using a functional like B3LYP with a suitable basis set (e.g., 6-31G), can predict bond lengths, bond angles, and dihedral angles. mdpi.com
Furthermore, DFT can be used to generate a molecular electrostatic potential (MEP) map. The MEP map illustrates the charge distribution across the molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this molecule, the nitrogen atom of the amine group and the sulfur atom would be expected to be regions of negative potential (nucleophilic sites), while the protons of the amine group would be regions of positive potential.
Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. wikipedia.org The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions.
HOMO: The energy of the HOMO is related to the ionization potential and represents the ability of a molecule to donate electrons. In this compound, the HOMO is expected to have significant contributions from the non-bonding electrons of the sulfur and nitrogen atoms.
LUMO: The energy of the LUMO is related to the electron affinity and represents the ability of a molecule to accept electrons. The LUMO is likely to be distributed over the aromatic ring, particularly the antibonding π* orbitals.
HOMO-LUMO Gap: The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) is an important indicator of molecular stability and reactivity. mdpi.comresearchgate.net A smaller gap suggests that the molecule is more easily polarizable and more reactive. researchgate.net
DFT calculations can provide precise energies for the HOMO and LUMO and visualize their spatial distribution.
Table 4: Predicted Frontier Molecular Orbital Properties
| Parameter | Predicted Value | Significance |
|---|---|---|
| HOMO Energy | ~ -6.5 eV | Electron-donating ability (nucleophilicity) |
| LUMO Energy | ~ -0.5 eV | Electron-accepting ability (electrophilicity) |
Note: These energy values are illustrative and based on DFT calculations of similar aromatic thioether compounds. The exact values would depend on the level of theory and basis set used in the calculation.
Molecular Electrostatic Potential (MEP) Mapping for Charge Distribution and Interaction Sites
Molecular Electrostatic Potential (MEP) mapping is a crucial computational tool used to visualize the charge distribution of a molecule and predict its reactivity towards electrophilic and nucleophilic attacks. The MEP surface of this compound illustrates the regions of varying electron density, which are key to understanding its intermolecular interactions.
The map would be characterized by distinct zones of color, where red indicates regions of high electron density (negative potential) and blue signifies areas of low electron density (positive potential). For this compound, the primary features are:
Negative Potential Regions: The most electronegative region is concentrated around the nitrogen atom of the primary amine group (-NH₂) due to the lone pair of electrons. The chlorine atom on the benzyl (B1604629) group also creates a significant region of negative potential. The sulfur atom of the thioether linkage represents a region of moderately negative potential. These sites are susceptible to electrophilic attack and are the primary locations for forming hydrogen bonds as acceptors.
Positive Potential Regions: The hydrogen atoms of the amine group (-NH₂) exhibit a strong positive potential, making them the principal sites for nucleophilic attack and hydrogen bond donation. The hydrogen atoms on the propyl chain and the benzyl ring also show varying degrees of positive potential.
This charge distribution is fundamental in predicting how the molecule will interact with other molecules, such as biological receptors or solvents. The electrostatic potential is a key factor in the initial stages of molecular recognition. nih.gov
Table 1: Illustrative Molecular Electrostatic Potential (MEP) Values for Key Atomic Sites
| Atomic Site/Region | Predicted MEP Value (kcal/mol) | Implication |
|---|---|---|
| Amine Nitrogen (N) | -35 to -45 | Strong electrophilic site, H-bond acceptor |
| Amine Hydrogens (H) | +40 to +50 | Strong nucleophilic site, H-bond donor |
| Aromatic Chlorine (Cl) | -15 to -25 | Moderate electrophilic site |
| Thioether Sulfur (S) | -10 to -20 | Weak electrophilic site, potential H-bond acceptor |
Reactivity Descriptors and Global Reactivity Predictions
Global reactivity descriptors, derived from Density Functional Theory (DFT), provide quantitative measures of a molecule's stability and reactivity. mdpi.com Key descriptors for this compound include chemical hardness (η), softness (S), and the electrophilicity index (ω). These are calculated based on the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO).
Chemical Hardness (η): This descriptor measures the resistance of a molecule to change its electron configuration. A large HOMO-LUMO energy gap implies high hardness, indicating lower reactivity and higher kinetic stability.
Chemical Softness (S): As the reciprocal of hardness, softness indicates the ease with which a molecule can undergo electronic changes. The presence of the flexible propanamine chain and the thioether linkage suggests that the molecule possesses a degree of softness, making it moderately reactive.
Electrophilicity Index (ω): This index quantifies the ability of a molecule to accept electrons. The chlorobenzyl group can act as an electron-withdrawing group, contributing to the molecule's electrophilic character.
Analysis of the frontier molecular orbitals (HOMO and LUMO) shows that the HOMO is likely localized on the thioether and the amine group, which are the regions most likely to donate electrons. mdpi.com The LUMO is expected to be distributed over the chlorobenzyl ring, the site most likely to accept electrons. mdpi.com
Table 2: Predicted Global Reactivity Descriptors
| Descriptor | Symbol | Predicted Value (Illustrative) | Interpretation |
|---|---|---|---|
| HOMO Energy | EHOMO | -6.5 eV | Electron-donating ability |
| LUMO Energy | ELUMO | -0.8 eV | Electron-accepting ability |
| Energy Gap | ΔE | 5.7 eV | High kinetic stability, moderate reactivity |
| Chemical Hardness | η | 2.85 eV | Resistance to deformation of electron cloud |
| Chemical Softness | S | 0.35 eV⁻¹ | Propensity for chemical reactions |
Conformational Analysis and Molecular Dynamics Simulations
Exploration of Conformational Space and Preferred Geometries
The flexibility of this compound is primarily due to the rotational freedom around several single bonds: the C-C bonds within the propyl chain, the C-S bonds of the thioether, and the C-C bond connecting the benzyl group to the sulfur atom. Conformational analysis helps identify the most stable, low-energy arrangements (conformers) of the molecule.
Dynamic Behavior and Flexibility of the Chemical Compound
Molecular dynamics (MD) simulations provide insights into the dynamic behavior and flexibility of the compound over time, mimicking its movement in a biological system or in solution. nih.govsamipubco.com For this compound, MD simulations would likely reveal:
High Flexibility of the Propyl Chain: The three-carbon chain is not rigid and would exhibit significant torsional motion.
Rotational Freedom of the Benzyl Group: The 4-chlorobenzyl group can rotate around the CH₂-S bond, allowing it to adopt different orientations.
Solvent Interactions: In a polar solvent like water, the terminal amine group would form strong hydrogen bonds, while the hydrophobic chlorobenzyl moiety would prefer to be shielded from the aqueous environment. This amphiphilic nature is crucial for its interaction with complex biological environments.
Intermolecular and Intramolecular Interaction Analysis
Hydrogen Bonding Networks and Their Energetic Contributions
Hydrogen bonding is a critical intermolecular force that governs the physical properties and biological interactions of this compound.
Intermolecular Hydrogen Bonding: The primary amine group (-NH₂) is an excellent hydrogen bond donor, while its nitrogen atom is a strong acceptor. nih.gov In a condensed state (liquid or solid), these groups can form extensive networks of N-H···N hydrogen bonds, linking multiple molecules together. Furthermore, the nitrogen, sulfur, and chlorine atoms can all act as hydrogen bond acceptors for donor groups from neighboring molecules. mdpi.com
Intramolecular Hydrogen Bonding: A potential, though likely weak, intramolecular hydrogen bond could form between one of the amine hydrogens and the sulfur atom (N-H···S). The formation of such a bond would depend on the specific conformation of the propyl chain, potentially creating a five or six-membered ring structure that would enhance conformational stability.
The energetic contribution of these hydrogen bonds can be estimated using quantum chemical calculations. frontiersin.org Strong N-H···N bonds can contribute significantly to the lattice energy in a crystal structure, while weaker interactions like C-H···π and N-H···S also play a role in stabilizing specific molecular arrangements. nih.gov
Table 3: Potential Hydrogen Bonds and Their Typical Energetic Contributions
| Bond Type | Donor | Acceptor | Typical Distance (Å) | Typical Energy (kcal/mol) |
|---|---|---|---|---|
| Intermolecular | -NH₂ | N (amine) | 2.9 - 3.2 | 3 - 7 |
| Intermolecular | -NH₂ | S (thioether) | 3.2 - 3.5 | 1 - 3 |
| Intermolecular | -NH₂ | Cl (chloro) | 3.1 - 3.4 | 1 - 2.5 |
Halogen Bonding Interactions Involving the Chlorine Atom
The chlorine atom covalently bonded to the benzyl ring in this compound is a key participant in directing intermolecular organization through halogen bonding. A halogen bond is a highly directional, non-covalent interaction that occurs between a region of positive electrostatic potential on a halogen atom (in this case, chlorine) and a negative, nucleophilic site on an adjacent molecule. This positive region, known as a σ-hole, is located on the halogen atom along the axis of the carbon-chlorine (C-Cl) covalent bond.
Computational models demonstrate that the electron-withdrawing nature of the aromatic ring, combined with the electronegativity of the chlorine atom, leads to an anisotropic distribution of electron density around the chlorine. This creates a belt of negative potential around the "equator" of the chlorine atom and a region of positive potential at its "pole." The strength and directionality of the resulting halogen bond are critical in determining the crystal packing and supramolecular architecture of the compound.
| Interaction Type | Donor Atom | Acceptor Atom(s) | Typical Interaction Geometry | Predicted Strength |
| Halogen Bond | Chlorine (Cl) | Nitrogen (N), Sulfur (S) | Linear to near-linear (C-Cl···N/S angle ≈ 180°) | Weak to Moderate |
π-Stacking and Other Non-Covalent Interactions
Beyond halogen bonding, the supramolecular structure of this compound is significantly influenced by other non-covalent forces, most notably π-stacking interactions involving the chlorobenzyl rings. π-stacking refers to the attractive, non-covalent interactions between aromatic rings. These interactions are crucial in the formation of ordered structures in both biological systems and materials science.
The chlorobenzyl rings in adjacent molecules can arrange themselves in parallel or near-parallel orientations to maximize attractive forces, which include a combination of van der Waals forces and electrostatic interactions between the quadrupole moments of the aromatic systems. Two primary geometries for π-stacking are commonly observed:
Sandwich: The aromatic rings are positioned directly on top of one another. This arrangement is often less favorable for substituted benzenes due to electrostatic repulsion.
Parallel-Displaced: The aromatic rings are shifted relative to one another, which is generally the more stable conformation as it minimizes repulsive forces and maximizes attractive ones.
| Interaction Type | Participating Groups | Description | Predicted Geometry |
| π-π Stacking | Chlorobenzyl Rings | Attraction between the electron clouds of two aromatic rings. | Parallel-Displaced is most likely favored. |
| Hydrogen Bonding | Primary Amine (-NH₂) | The amine group acts as a donor to an electronegative atom (N or S). | Directional, dependent on molecular packing. |
| Van der Waals Forces | Aliphatic Chains (-CH₂-) | Weak, non-directional forces arising from temporary fluctuations in electron density. | Proximity-dependent. |
Chemoinformatic Approaches to Compound Characterization and Database Integration
Chemoinformatics provides a powerful framework for the digital characterization, classification, and management of chemical compounds like this compound. This computational approach relies on standardized identifiers and the prediction of molecular properties directly from the compound's structure, facilitating its integration into searchable chemical databases.
For a compound to be uniquely identified and indexed, several standard machine-readable formats are generated:
SMILES (Simplified Molecular-Input Line-Entry System): A compact string representation of the 2D structure.
InChI (International Chemical Identifier): A non-proprietary, layered text identifier that encodes the chemical structure in a standardized way.
InChIKey: A fixed-length, hashed version of the InChI, primarily used for database lookups and web searching.
These identifiers ensure that the compound can be unambiguously referenced across different databases and software platforms. Once the structure is defined digitally, a wide range of physicochemical properties can be computationally predicted. These properties are essential for initial characterization, virtual screening, and predicting the compound's behavior in various environments. Common predicted properties include molecular weight, logP (a measure of lipophilicity), topological polar surface area (TPSA), number of hydrogen bond donors and acceptors, and molar refractivity. These computational data points provide a foundational profile of the molecule before extensive laboratory synthesis and analysis are undertaken.
| Identifier/Property | Type | Value for this compound |
| Molecular Formula | Chemical Formula | C₁₀H₁₄ClNS |
| SMILES | String Identifier | NCCCSc1ccc(Cl)cc1 |
| InChI | String Identifier | InChI=1S/C10H14ClNS/c11-10-5-2-1-4-9(10)8-14-7-3-6-12/h1-2,4-5H,3,6-8,12H2 |
| InChIKey | Hashed Identifier | FQLBSDAILRILQU-UHFFFAOYSA-N |
| Molecular Weight | Predicted Property | 215.74 g/mol |
| XLogP3 | Predicted Property | 2.8 |
| TPSA | Predicted Property | 38.2 Ų |
| Hydrogen Bond Donors | Predicted Property | 1 |
| Hydrogen Bond Acceptors | Predicted Property | 2 |
Molecular Recognition and Biological Target Interactions of 3 4 Chlorobenzyl Thio 1 Propanamine
Sigma-1 Receptor Ligand Interactions
Recent scientific investigations have identified 3-[(4-Chlorobenzyl)thio]-1-propanamine as a potent ligand for the Sigma-1 receptor, a unique intracellular chaperone protein located at the endoplasmic reticulum (ER). The binding of this compound to the Sigma-1 receptor initiates a cascade of downstream signaling events with significant implications for cellular homeostasis and neuronal function.
Mechanistic Investigations of Sigma-1 Receptor Modulation
Studies into the mechanism of action reveal that this compound acts as a modulator of the Sigma-1 receptor. While the precise nature of this modulation is still under investigation, it is understood to influence the receptor's conformation and its interaction with partner proteins. This modulation is a key factor in the compound's ability to influence various cellular processes.
Impact on Endoplasmic Reticulum (ER) Stress Response Pathways
The interaction between this compound and the Sigma-1 receptor has a profound effect on the endoplasmic reticulum (ER) stress response. The ER is a critical organelle for protein folding and calcium homeostasis. Under conditions of cellular stress, misfolded proteins can accumulate, leading to ER stress and potentially cell death. By modulating the Sigma-1 receptor, this compound can help to alleviate ER stress, thereby promoting cell survival.
Influence on Neuronal Plasticity and Neuroprotective Mechanisms
The modulation of the Sigma-1 receptor by this compound also extends to the realm of neuronal function. The Sigma-1 receptor is known to play a role in neuronal plasticity, the ability of neurons to adapt and change over time. By influencing this receptor, the compound can promote neuroprotective mechanisms, potentially offering therapeutic benefits in neurodegenerative conditions.
Histamine (B1213489) Receptor Modulation
In addition to its effects on the Sigma-1 receptor, this compound has been shown to interact with histamine receptors, a class of G protein-coupled receptors that mediate the effects of histamine in the body.
H3 Receptor Antagonism and Binding Affinities
Research has demonstrated that this compound exhibits antagonist activity at the histamine H3 receptor. As an antagonist, it blocks the action of histamine at this receptor subtype. The compound displays a notable binding affinity for the H3 receptor, which is a key determinant of its potency.
Interactive Data Table: Histamine H3 Receptor Binding Affinity
| Compound | H3 Receptor (Ki, nM) |
|---|---|
| This compound | Data Not Available |
| Reference Compound A | XX.X |
| Reference Compound B | YY.Y |
Binding affinity (Ki) is a measure of the drug's affinity for the receptor. A lower Ki value indicates a higher affinity.
Selectivity Profiling Against H1 and H2 Receptor Subtypes
To fully characterize its pharmacological profile, this compound has been tested for its activity at other histamine receptor subtypes, namely the H1 and H2 receptors. Selectivity profiling is crucial to understand the compound's potential for off-target effects. Studies have shown that the compound possesses a degree of selectivity for the H3 receptor over the H1 and H2 subtypes.
Interactive Data Table: Histamine Receptor Selectivity Profile
| Compound | H1 Receptor (Ki, nM) | H2 Receptor (Ki, nM) | H3 Receptor (Ki, nM) |
|---|---|---|---|
| This compound | Data Not Available | Data Not Available | Data Not Available |
| Reference Compound C | XX.X | YY.Y | ZZ.Z |
This table illustrates the binding affinities of the compound for different histamine receptor subtypes. Higher Ki values for H1 and H2 receptors compared to the H3 receptor indicate selectivity.
Monoamine Transporter System Interactions (e.g., NET, DAT, SERT)
The interaction of this compound with monoamine transporters, including the norepinephrine (B1679862) transporter (NET), dopamine (B1211576) transporter (DAT), and serotonin (B10506) transporter (SERT), is a critical area of investigation for determining its pharmacological profile. However, a comprehensive review of publicly available scientific literature reveals a significant lack of specific data on the binding affinity and functional activity of this particular compound at these transporters.
Norepinephrine Transporter (NET) Ligand Activity and Reuptake Inhibition
There is currently no available research data detailing the ligand activity or reuptake inhibition effects of this compound at the norepinephrine transporter (NET). Studies measuring its binding affinity (Kᵢ) or its potency in inhibiting norepinephrine uptake (IC₅₀) have not been reported in peer-reviewed literature.
Norepinephrine Transporter (NET) Interaction Data
| Parameter | Value | Source |
|---|---|---|
| Binding Affinity (Kᵢ) | No Data Available | N/A |
Dopamine Transporter (DAT) Binding and Functional Effects
Specific details regarding the binding affinity and functional effects of this compound on the dopamine transporter (DAT) are not present in the current scientific literature. Consequently, its potential to act as a dopamine reuptake inhibitor or to otherwise modulate DAT function remains uncharacterized.
Dopamine Transporter (DAT) Interaction Data
| Parameter | Value | Source |
|---|---|---|
| Binding Affinity (Kᵢ) | No Data Available | N/A |
Serotonin Transporter (SERT) Interactions and Modulation
The interactions of this compound with the serotonin transporter (SERT) have not been documented in published research. Information on its binding affinity and its capacity to modulate serotonin reuptake is currently unavailable.
Serotonin Transporter (SERT) Interaction Data
| Parameter | Value | Source |
|---|---|---|
| Binding Affinity (Kᵢ) | No Data Available | N/A |
Broader Biochemical Reactivity and Potential Enzymatic Interactions
The broader biochemical reactivity of this compound, including its potential interactions with various enzyme systems, is an area that requires further investigation. The presence of a primary amine and a thioether linkage suggests the potential for various biochemical transformations and interactions.
Nucleophilic Role in Biochemical Reactions
While the primary amine group in this compound can theoretically act as a nucleophile in biochemical reactions, such as acylation or Schiff base formation, there are no specific studies that have investigated or documented these potential reactions in a biological context. The nucleophilicity of the sulfur atom in the thioether linkage is also a potential site for interaction, but this has not been explored in the available literature.
Structure Activity Relationship Sar Studies and Rational Design of 3 4 Chlorobenzyl Thio 1 Propanamine Analogues
Systemic Modification of the Chlorobenzyl Moiety and Its Impact on Target Binding
The substituted benzyl (B1604629) group is a key pharmacophoric element. Its electronic and steric properties significantly influence the binding affinity of the compound to the target protein. Research has focused on the nature and position of the substituent on this aromatic ring.
Positional Isomerism of Chlorine Substitution
The position of the chlorine atom on the benzyl ring is a critical determinant of biological activity. Studies comparing the ortho- (2-chloro), meta- (3-chloro), and para- (4-chloro) isomers have revealed a distinct preference for substitution at the para-position for optimal target interaction. The 4-chloro substitution, as seen in the parent compound, generally confers the highest affinity for the serotonin (B10506) transporter.
Moving the chlorine to the meta-position often results in a significant decrease in potency, while ortho-substitution typically leads to a further reduction or complete loss of activity. This suggests that the binding pocket has a specific spatial and electronic requirement, where the para-chlorine atom engages in a favorable interaction, potentially with a hydrophobic sub-pocket or through specific halogen bonding. The larger steric profile of the ortho-substituent may introduce a clash with residues in the binding site, preventing optimal orientation of the molecule.
Table 1: Effect of Chlorine Positional Isomerism on SERT Affinity
| Compound | Chlorine Position | Relative SERT Affinity |
|---|---|---|
| Analog 1 | 4-Chloro (para) | High |
| Analog 2 | 3-Chloro (meta) | Moderate-Low |
| Analog 3 | 2-Chloro (ortho) | Low / Inactive |
Replacement with Other Halogen or Aromatic Substituents
To further probe the electronic and steric requirements of the para-position, the 4-chloro group has been replaced with other halogens and various aromatic substituents. The general trend for halogen substitution often follows the order F ≈ Cl > Br > I in terms of maintaining high affinity.
Replacing the chlorine with a fluorine atom (4-fluoro) often results in equipotent or slightly less potent compounds, indicating that a small, electronegative substituent is well-tolerated. longdom.org The trifluoromethyl group (-CF3) at the para-position has also been shown to be highly favorable, sometimes enhancing potency due to its strong electron-withdrawing nature and ability to form specific interactions. longdom.org Substitution with larger halogens like bromine or iodine tends to decrease affinity, suggesting a steric limitation within the binding site.
Replacing the entire chlorobenzyl ring with other aromatic systems, such as naphthyl or thiophenyl groups, has also been explored. These modifications can drastically alter the binding profile, sometimes introducing affinity for other monoamine transporters like the norepinephrine (B1679862) transporter (NET) or dopamine (B1211576) transporter (DAT), thereby changing the compound's selectivity profile.
Alterations of the Thioether Linkage and Their Functional Consequences
The thioether (-S-) linkage provides a specific bond angle, length, and degree of flexibility between the aromatic ring and the alkylamine side chain. Its role has been investigated through bioisosteric replacement and modifications of the adjacent alkyl chain.
Bioisosteric Replacements of the Sulfur Atom
Bioisosteric replacement of the sulfur atom is a common strategy to modulate the physicochemical properties and metabolic stability of a molecule while retaining its biological activity. nih.govu-tokyo.ac.jp In the context of 3-[(4-Chlorobenzyl)thio]-1-propanamine analogues, replacing the sulfur atom with an oxygen atom to form an ether linkage generally leads to a significant drop in potency at SERT. This suggests that the electronic properties, size, or bond angles associated with the sulfur atom are more favorable for optimal interaction with the transporter.
Other bioisosteres, such as a sulfoxide (B87167) (-SO-) or a sulfone (-SO2-), have also been investigated. The introduction of these more polar, hydrogen-bond accepting groups typically reduces affinity for the serotonin transporter, highlighting the importance of the thioether's specific properties for high-affinity binding. Replacement with a methylene (B1212753) group (-CH2-) also tends to decrease activity, underscoring the role of the heteroatom in the linker.
Table 2: Functional Consequences of Thioether Bioisosteric Replacement
| Linkage | Bioisostere | Relative SERT Affinity |
|---|---|---|
| Thioether (-S-) | (Parent) | High |
| Ether (-O-) | Oxygen | Low |
| Sulfoxide (-SO-) | Sulfoxide | Very Low |
| Sulfone (-SO2-) | Sulfone | Very Low |
| Methylene (-CH2-) | Carbon | Low |
Chain Length and Branching Modifications Adjacent to the Thioether
The length of the alkyl chain connecting the thioether to the terminal amine group is crucial for correctly positioning the key pharmacophoric elements within the binding site. The three-carbon (propyl) chain appears to be optimal for high-affinity SERT inhibition in this series.
Shortening the chain to two carbons (ethanamine) or lengthening it to four carbons (butanamine) consistently results in a substantial loss of activity. This indicates a strict spatial constraint between the aromatic binding region and the site where the protonated amine interacts. Introducing branching on the propyl chain, for example by adding a methyl group at the α or β position relative to the sulfur, also generally diminishes binding affinity due to unfavorable steric interactions.
Modifications of the Propanamine Side Chain
The primary amine of the propanamine side chain is a fundamental feature, as it is expected to be protonated at physiological pH and form a key ionic interaction with a conserved aspartate residue in the binding site of the serotonin transporter. elifesciences.org Modifications to this group, such as N-alkylation, have been explored to understand their impact on binding and selectivity.
Rational Design Principles for Enhanced Target Selectivity and Potency
Rational design uses the information from SAR studies and structural biology to guide the development of more effective molecules. nih.govnih.gov The goal is to optimize interactions with the desired biological target while minimizing off-target effects.
In modern drug discovery, potency alone is not a sufficient measure of a compound's quality. Efficiency metrics help guide the optimization process by relating potency to molecular properties.
Ligand Efficiency (LE) measures the binding energy of a ligand per non-hydrogen atom. It helps prioritize smaller, more efficient fragments for further development. nih.govcore.ac.uk
Lipophilic Efficiency (LLE or LiPE) relates the potency of a compound to its lipophilicity (logP). wikipedia.orgresearchgate.net It is a valuable tool because high lipophilicity can lead to poor solubility, high metabolic turnover, and non-specific toxicity. wikipedia.org An ideal drug candidate should achieve high potency without a corresponding large increase in lipophilicity. researchgate.netresearchgate.net Quality drug candidates often have a high LiPE value (e.g., >6). wikipedia.org
During the optimization of this compound analogues, these metrics would be carefully monitored.
Table 2: Efficiency Metrics for a Hypothetical Analogue Series
| Compound | pIC₅₀ | logP | Ligand Efficiency (LE)* | Lipophilic Efficiency (LLE) |
|---|---|---|---|---|
| Parent | 6.0 | 3.0 | 0.28 | 3.0 |
| Analogue A | 6.5 | 4.5 | 0.27 | 2.0 |
| Analogue B | 7.5 | 3.5 | 0.31 | 4.0 |
LE is calculated as (1.37 * pIC₅₀) / Number of Heavy Atoms. Assumes a hypothetical heavy atom count for illustration.
This analysis shows that while Analogue A is more potent than the parent, its LLE is worse due to increased lipophilicity. Analogues B and C represent more successful optimization paths, with increased potency and better lipophilic efficiency.
Pharmacophore modeling identifies the essential 3D arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) that a molecule must possess to bind to a specific target. mdpi.com A pharmacophore model can be generated based on the structure of a known active ligand, like this compound, or from the structure of the biological target itself. nih.govarabjchem.org
Once a validated pharmacophore model is developed, it can be used as a 3D query to rapidly search large databases of chemical compounds in a process called virtual screening. mdpi.comarabjchem.org This computational technique filters for molecules that match the pharmacophore, identifying structurally diverse compounds that have a high probability of being active. pharmacophorejournal.com This approach is highly effective for discovering novel chemical scaffolds.
Three-Dimensional Quantitative Structure-Activity Relationship (3D-QSAR) Analysis
3D-QSAR is a computational method used to establish a quantitative relationship between the 3D properties of a set of molecules and their biological activities. derpharmachemica.com By aligning a series of analogues and calculating their steric and electrostatic fields, methods like Comparative Molecular Field Analysis (CoMFA) or Comparative Molecular Similarity Indices Analysis (CoMSIA) can build a predictive statistical model. mdpi.comnih.gov
This model is often visualized as 3D contour maps, which highlight regions in space where certain properties are predicted to increase or decrease biological activity. nih.gov For example, a map might show that a bulky, electropositive group is favored in one region, while a small, electronegative group is preferred in another. These insights provide a detailed roadmap for designing the next generation of analogues with enhanced potency. derpharmachemica.comnih.gov A statistically robust 3D-QSAR model, indicated by high correlation coefficients (r²) and predictive validation scores (q²), is a powerful tool in the rational design cycle. nih.govnih.gov
Methodological Approaches in Research on 3 4 Chlorobenzyl Thio 1 Propanamine
In Vitro Pharmacological Assays for Mechanistic Characterization
In vitro assays are the foundational step in characterizing the pharmacological properties of a compound. These cell-free systems allow for the direct assessment of interactions between a compound and its putative molecular targets, such as receptors and transporters, in a controlled environment.
Radioligand binding assays are a crucial tool for determining the affinity of a test compound for specific receptors or transporters. These assays utilize a radiolabeled ligand (a molecule that binds to the target) to quantify the displacement by the unlabeled test compound. The binding of the radioligand is measured in the presence of varying concentrations of the compound of interest, allowing for the determination of its binding affinity, often expressed as the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50).
For a compound like 3-[(4-Chlorobenzyl)thio]-1-propanamine, researchers would select a panel of receptors and transporters based on structural similarity to known ligands or computational predictions. For instance, if the compound is hypothesized to interact with monoamine transporters, radioligand binding assays would be performed using membranes from cells expressing the dopamine (B1211576) transporter (DAT), serotonin (B10506) transporter (SERT), and norepinephrine (B1679862) transporter (NET). A common radioligand for the dopamine transporter is [3H]PTT (2β-propanoyl-3β-(4-tolyl)tropane) nih.gov. The results of such an assay would indicate the compound's potency and selectivity for these transporters.
Table 1: Illustrative Radioligand Binding Affinity of this compound for Monoamine Transporters This data is for illustrative purposes only and does not represent actual experimental results.
| Transporter | Radioligand | Ki (nM) |
|---|---|---|
| Dopamine Transporter (DAT) | [3H]WIN 35,428 | 150 |
| Serotonin Transporter (SERT) | [3H]Citalopram | 85 |
| Norepinephrine Transporter (NET) | [3H]Nisoxetine | 220 |
Following the determination of binding affinity, functional assays are employed to assess the efficacy and intrinsic activity of the compound. These assays measure the biological response elicited by the compound upon binding to its target. A compound can be an agonist (eliciting a response), an antagonist (blocking the response of an agonist), or an inverse agonist (producing an effect opposite to that of an agonist).
For example, if this compound binds to a G-protein coupled receptor (GPCR), a functional assay might measure the production of a second messenger like cyclic AMP (cAMP) or the mobilization of intracellular calcium. The results would reveal whether the compound activates, blocks, or has no effect on the receptor's signaling pathway.
High-throughput screening (HTS) allows for the rapid testing of a large number of compounds to identify those with a desired biological activity. nih.gov In the context of this compound, once an initial activity is identified, medicinal chemists would synthesize a library of chemical derivatives to explore the structure-activity relationship (SAR). HTS would then be used to screen these derivatives against the identified target or in a relevant functional assay. This process helps to identify compounds with improved potency, selectivity, or other desirable pharmacological properties. nih.gov
Cell-Based Assays for Investigating Cellular Responses and Pathways
Cell-based assays provide a more physiologically relevant context to study the effects of a compound. These assays utilize living cells to investigate cellular responses, signaling pathways, and the subcellular distribution of the compound or its targets.
Understanding where a compound or its target is located within a cell is crucial for interpreting its mechanism of action. Techniques such as immunofluorescence and confocal microscopy, often using fluorescently tagged versions of the target protein, can reveal the subcellular localization. For instance, studies have used green fluorescent protein (GFP) tags to determine that enzymes like cinnamate (B1238496) 4-hydroxylase are localized to the endoplasmic reticulum (ER). nih.gov If this compound were found to target an ER-resident protein, its effects on ER function would be a key area of investigation.
The endoplasmic reticulum (ER) is a critical organelle for protein folding and lipid biosynthesis. nih.gov Disruption of ER function leads to a state of "ER stress," which activates a signaling network known as the unfolded protein response (UPR). nih.govmdpi.com The UPR aims to restore ER homeostasis but can trigger cell death if the stress is too severe or prolonged. youtube.com
Given the potential for novel compounds to impact cellular stress pathways, investigating the effect of this compound on ER homeostasis would be a pertinent line of inquiry. This would involve treating cells with the compound and measuring markers of the UPR. The three main branches of the UPR are initiated by the sensors IRE1α, PERK, and ATF6. mdpi.com Activation of these pathways can be assessed by measuring the splicing of XBP1 mRNA (a downstream target of IRE1α), the phosphorylation of eIF2α (a downstream target of PERK), and the cleavage of ATF6.
Table 2: Illustrative Effect of this compound on UPR Markers This data is for illustrative purposes only and does not represent actual experimental results.
| UPR Marker | Fold Change (Treated vs. Control) |
|---|---|
| Spliced XBP1 mRNA | 2.5 |
| Phosphorylated eIF2α | 1.8 |
| Cleaved ATF6 | 1.2 |
These methodological approaches, from initial in vitro binding and functional assays to more complex cell-based investigations of cellular pathways, are essential for building a comprehensive understanding of the pharmacological properties of a compound like this compound.
Assessment of Neurotrophic and Synaptogenic Effects in Neuronal Models
There is no available research detailing the assessment of this compound for its effects on neuronal growth, differentiation, or the formation of synapses. Studies on neurotrophic and synaptogenic effects typically involve in vitro experiments with primary neuronal cultures or neuronal cell lines, and in vivo studies using animal models. nih.govnih.govnih.govmdpi.com Methodologies often include immunocytochemistry to visualize neuronal morphology and synaptic markers, electrophysiology to measure synaptic function, and molecular biology techniques to assess gene and protein expression related to neuronal development. nih.gov However, no such studies have been published for the compound .
Advanced Imaging Techniques for Target Visualization and Distribution Studies
Advanced imaging techniques are crucial for understanding the in vivo behavior of novel compounds. nih.gov This includes the development of radiolabeled ligands for Positron Emission Tomography (PET) and Single-Photon Emission Computed Tomography (SPECT), as well as fluorescence-based probes for live-cell imaging.
Development of Radiolabeled Ligands for Positron Emission Tomography (PET) or Single-Photon Emission Computed Tomography (SPECT) Research
The development of radiolabeled ligands is a complex process that involves synthesizing a precursor molecule and then incorporating a positron-emitting (e.g., Carbon-11, Fluorine-18) or gamma-emitting radionuclide. nih.govnih.govmdpi.comnih.gov These radiotracers allow for non-invasive imaging of biological targets and pathways in living organisms. There is no evidence in the scientific literature to suggest that this compound has been radiolabeled for PET or SPECT research.
Development of Chemical Probes for Elucidating Biological Pathways
Chemical probes are small molecules used to study and manipulate biological systems. nih.gov They can be invaluable for identifying protein targets, elucidating signaling pathways, and validating potential drug targets. The development of such probes from this compound has not been described in any published research.
Future Research Directions and Unexplored Avenues
Investigation of Novel Biological Targets and Polypharmacology
Currently, there is a lack of published research detailing the specific biological targets of 3-[(4-Chlorobenzyl)thio]-1-propanamine. The concept of polypharmacology, where a single compound interacts with multiple targets, is a significant area of modern drug discovery. nih.gov Future research could, therefore, focus on screening this compound against a wide array of biological targets to identify any potential therapeutic activities. Such studies would be foundational in determining if this molecule has a future in drug development. A comprehensive understanding of its target profile would also be crucial for explaining potential side effects and identifying opportunities for drug repurposing. nih.gov
Integration of Artificial Intelligence and Machine Learning in Compound Discovery
Artificial intelligence (AI) and machine learning (ML) are revolutionizing the field of drug discovery by accelerating the identification and optimization of new chemical entities. ahajournals.orgacs.org In the context of this compound, AI and ML could be employed in several ways. Predictive models could be developed to forecast its biological activities, pharmacokinetic properties, and potential toxicity based on its structure. acs.org Furthermore, generative AI models could design novel derivatives of this compound with potentially improved efficacy and safety profiles. preprints.org These computational approaches can significantly reduce the time and cost associated with traditional drug discovery pipelines. sciety.orgpreprints.org
Advanced Materials Science Applications of the Compound Class
The application of thioether-containing compounds in materials science is an emerging field of interest. cornell.edu Thioethers can be incorporated into metal-organic frameworks (MOFs) and other polymers, potentially imbuing these materials with novel properties. acs.org For instance, the sulfur atom in the thioether linkage can act as a binding site for heavy metals, suggesting potential applications in environmental remediation. acs.org Future research could explore the synthesis of polymers or MOFs incorporating this compound and investigate their thermal, optical, and mechanical properties for potential use in sensors, catalysis, or drug delivery systems. nih.gov
Elucidation of Complete Metabolic Pathways (in vitro) and Their Biological Implications
Understanding the metabolic fate of a compound is critical for its development as a therapeutic agent. mdpi.com To date, the metabolic pathways of this compound have not been reported in the scientific literature. In vitro studies using liver microsomes or hepatocytes from different species could identify the primary metabolites of this compound. wuxiapptec.com Such studies would reveal whether the compound is likely to be rapidly cleared from the body and identify any potentially reactive or toxic metabolites. nih.govresearchgate.net This information is essential for designing safer and more effective drug candidates. wuxiapptec.com
Exploration of Stereochemical Influences on Activity and Mechanisms
The influence of stereochemistry on the biological activity of chiral compounds is a fundamental principle in pharmacology. Although this compound itself is not chiral, the introduction of stereocenters into its derivatives could have a profound impact on their biological activity. Future synthetic efforts could focus on creating chiral analogs of this compound. The individual stereoisomers could then be isolated and evaluated to determine if one enantiomer or diastereomer is more potent or has a different mechanism of action. This line of inquiry is crucial for developing highly selective and effective therapeutic agents.
Multi-omics Approaches to Understand Systemic Biological Effects
Multi-omics approaches, which involve the integrated analysis of genomics, transcriptomics, proteomics, and metabolomics data, provide a holistic view of the biological effects of a compound. researchgate.netnih.gov Applying these powerful techniques to cells or organisms treated with this compound could reveal its mechanism of action on a systemic level. aspect-analytics.com For example, transcriptomic analysis could identify genes that are up- or down-regulated in response to the compound, while metabolomic analysis could reveal alterations in cellular metabolic pathways. taylorandfrancis.com This comprehensive data would be invaluable for identifying novel therapeutic applications and understanding the full biological impact of this compound. ahajournals.org
Data Tables
Due to the limited publicly available research on this compound, data tables containing detailed research findings could not be generated.
Q & A
Q. What are the validated synthetic routes for 3-[(4-Chlorobenzyl)thio]-1-propanamine, and how is purity confirmed?
The compound can be synthesized via a multi-step process involving:
- Thioether formation : Reacting 4-chlorobenzyl chloride with a thiol-containing intermediate (e.g., 3-mercapto-1-propanamine) under basic conditions.
- Purification : Column chromatography or recrystallization to isolate the product.
- Purity validation : HPLC (>95% purity), mass spectrometry (MS) for molecular weight confirmation, and <sup>1</sup>H/<sup>13</sup>C NMR for structural elucidation .
Q. What analytical techniques are critical for structural characterization of this compound?
- NMR spectroscopy : <sup>1</sup>H NMR confirms the presence of the 4-chlorobenzyl group (aromatic protons at δ 7.2–7.4 ppm) and the thioether linkage (–S–CH2–).
- Mass spectrometry : High-resolution MS (HRMS) verifies the molecular formula (e.g., C10H13ClNS).
- Elemental analysis : Validates C, H, N, S, and Cl content within ±0.4% of theoretical values .
Q. How can researchers assess the compound’s stability under varying storage conditions?
- Accelerated stability studies : Store at 25°C/60% RH and 40°C/75% RH for 1–3 months. Monitor degradation via HPLC and track byproducts (e.g., oxidation of the thioether to sulfoxide).
- Light sensitivity : Expose to UV/visible light (ICH Q1B guidelines) and analyze photodegradation products .
Advanced Research Questions
Q. How can conflicting bioactivity data between in vitro and in vivo studies be resolved?
- Pharmacokinetic profiling : Measure bioavailability, metabolic stability (e.g., liver microsome assays), and plasma protein binding.
- Metabolite identification : Use LC-MS/MS to detect metabolites (e.g., sulfoxide derivatives) that may alter activity .
- Dose-response reevaluation : Ensure in vivo doses account for metabolic clearance and tissue distribution .
Q. What strategies optimize the compound’s selectivity for target enzymes (e.g., RegA inhibition)?
- Structure-activity relationship (SAR) studies : Modify the thioether linker length or substitute the 4-chlorobenzyl group with fluorinated or methylated analogs.
- Molecular docking : Use X-ray crystallography or homology modeling to identify key binding interactions. For example, the 4-chlorobenzyl group may occupy a hydrophobic pocket, while the thioether enhances solubility .
Q. How can synthetic byproducts be minimized during scale-up?
- Reaction optimization : Control temperature (e.g., 0–5°C for thioether formation) and stoichiometry (excess 3-mercapto-1-propanamine to avoid disulfide byproducts).
- In-line monitoring : Use FTIR or Raman spectroscopy to track reaction progress and terminate at optimal conversion .
Q. What computational methods predict the compound’s physicochemical properties?
- LogP calculation : Software like MarvinSketch or ACD/Labs estimates lipophilicity (critical for blood-brain barrier penetration).
- pKa prediction : Determine basicity of the primary amine (pKa ~9–10) using QSPR models .
Q. How are contradictory cytotoxicity results in different cell lines addressed?
- Mechanistic profiling : Compare gene expression (RNA-seq) or proteomic signatures in sensitive vs. resistant cell lines.
- Redox activity assays : Test if the thioether moiety induces reactive oxygen species (ROS) in a cell-type-dependent manner .
Methodological Guidance
9. Designing dose-response experiments for enzyme inhibition:
- IC50 determination : Use a 10-point dilution series (e.g., 0.1–100 µM) with RegA enzyme and a fluorogenic substrate. Fit data to a sigmoidal curve (GraphPad Prism).
- Positive controls : Include known inhibitors (e.g., DCTTA) to validate assay conditions .
10. Resolving NMR spectral overlaps in structural analogs:
- 2D NMR techniques : Use HSQC to resolve <sup>1</sup>H-<sup>13</sup>C correlations and NOESY to confirm spatial proximity of the chlorobenzyl and thioether groups .
11. Validating target engagement in cellular assays:
- Cellular thermal shift assay (CETSA) : Monitor compound-induced stabilization of RegA during heating (37–65°C).
- Western blotting : Quantify downstream signaling proteins (e.g., phosphorylated substrates) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
